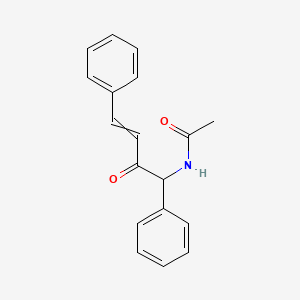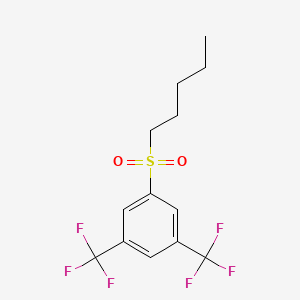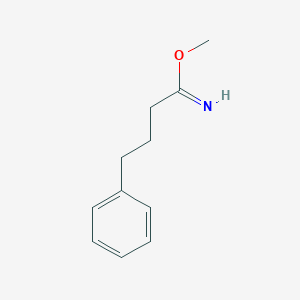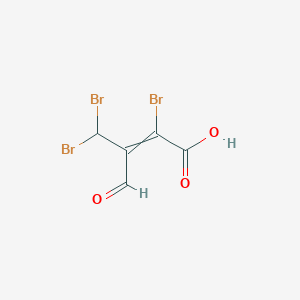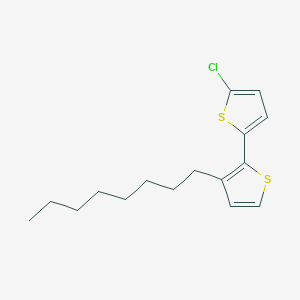
2,2'-Bithiophene, 5'-chloro-3-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Bithiophene, 5’-chloro-3-octyl- is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings connected by a single bond. The addition of a chlorine atom at the 5’ position and an octyl group at the 3 position of the thiophene ring makes this compound unique. Bithiophenes are known for their applications in organic electronics, particularly in the development of conductive polymers and organic semiconductors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bithiophene, 5’-chloro-3-octyl- typically involves the cross-coupling of 2-halothiophenes. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form carbon-carbon bonds . The reaction conditions often include the use of solvents like acetonitrile and bases such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through techniques such as column chromatography and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Bithiophene, 5’-chloro-3-octyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 5’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2,2’-Bithiophene, 5’-chloro-3-octyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 2,2’-Bithiophene, 5’-chloro-3-octyl- involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as a semiconductor, facilitating the transport of charge carriers. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: The parent compound without the chlorine and octyl substituents.
5-Chloro-2,2’-Bithiophene: Similar structure but lacks the octyl group.
3-Octyl-2,2’-Bithiophene: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both the chlorine atom and the octyl group in 2,2’-Bithiophene, 5’-chloro-3-octyl- imparts unique properties to the compound. These substituents can influence the compound’s electronic properties, solubility, and reactivity, making it particularly useful in specific applications such as organic electronics and medicinal chemistry .
Eigenschaften
CAS-Nummer |
655241-71-7 |
|---|---|
Molekularformel |
C16H21ClS2 |
Molekulargewicht |
312.9 g/mol |
IUPAC-Name |
2-chloro-5-(3-octylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C16H21ClS2/c1-2-3-4-5-6-7-8-13-11-12-18-16(13)14-9-10-15(17)19-14/h9-12H,2-8H2,1H3 |
InChI-Schlüssel |
VUSFVJMQKGXGJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=C(SC=C1)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)

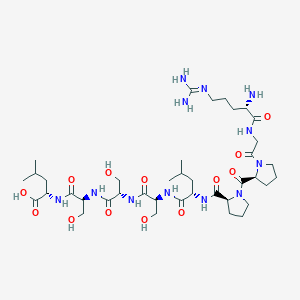
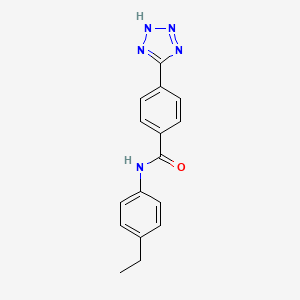
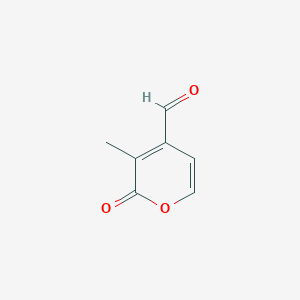
![2-[2-(4-Methylphenyl)ethynyl]-5-(5-thiophen-2-ylthiophen-2-yl)thiophene](/img/structure/B12541475.png)
![S-[3-(4-Hydroxyphenyl)acryloyl]-L-cysteine](/img/structure/B12541481.png)

